molecular formula C6H12ClNO2 B6174233 rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2749431-04-5

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B6174233
CAS RN: 2749431-04-5
M. Wt: 165.6
InChI Key:
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Description

Rac-(1R,3R)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, also known as rac-AMCB-HCl, is a chiral amine hydrochloride salt that is widely used in scientific research and laboratory experiments. It is an important building block in the synthesis of many pharmaceuticals, drugs, and other compounds. Rac-AMCB-HCl is a chiral amine, meaning that it has two different enantiomers, or mirror images, that have different physical and chemical properties. This makes it a useful tool for researchers in fields such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Rac-AMCB-HCl is commonly used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, drugs, and other compounds. In addition, it has been used in the study of enzyme-catalyzed reactions, and in the development of new drugs and medicines. Rac-AMCB-HCl can also be used in the synthesis of chiral compounds, which are important in the development of new drugs and medicines.

Mechanism of Action

Rac-AMCB-HCl is a chiral amine hydrochloride salt, which means that it is composed of two different enantiomers, or mirror images. These two enantiomers have different physical and chemical properties, which makes them useful in the study of enzyme-catalyzed reactions and in the development of new drugs and medicines. In the case of rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, the two enantiomers have different affinities for enzymes, which allows researchers to study the effect of different enantiomers on enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Rac-AMCB-HCl has been studied for its biochemical and physiological effects. Studies have shown that it has an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This effect has been shown to be dose-dependent, meaning that higher concentrations of rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride are more effective at inhibiting acetylcholinesterase. In addition, rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Rac-AMCB-HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive, making it a cost-effective choice for researchers. In addition, its chiral nature makes it useful for the study of enzyme-catalyzed reactions, and its inhibitory effects on acetylcholinesterase and monoamine oxidase make it a useful tool for the development of new drugs and medicines. One limitation of rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is that it has a relatively short shelf life, meaning that it must be used quickly after it is synthesized.

Future Directions

Rac-AMCB-HCl has a number of potential future applications in scientific research. For example, it could be used to study the effect of different enantiomers on enzyme-catalyzed reactions, or to develop new drugs and medicines. In addition, it could be used to study the biochemical and physiological effects of different compounds, or to develop new methods of synthesizing chiral compounds. Finally, it could be used to study the potential therapeutic effects of chiral compounds, or to develop new methods of synthesizing chiral drugs.

Synthesis Methods

Rac-AMCB-HCl can be synthesized by a number of different methods, including the use of a chiral amine hydrochloride salt such as (R)-(+)-2-amino-3-methylbutan-1-ol hydrochloride. This method involves the reaction of the chiral amine hydrochloride salt with an aldehyde or ketone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction produces rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as the product, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride involves the conversion of a cyclobutane derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutane-1,2-dicarboxylic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methylamine", "Sodium cyanoborohydride", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutane-1,2-dicarboxylic acid is reacted with methanol and hydrochloric acid to form methyl cyclobutane-1,2-dicarboxylate.", "Step 2: Methyl cyclobutane-1,2-dicarboxylate is then reacted with sodium hydroxide and methylamine to form rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid methyl ester.", "Step 3: The methyl ester is then reduced using sodium cyanoborohydride to form rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid.", "Step 4: The final step involves the conversion of the carboxylic acid to the hydrochloride salt by reacting it with hydrochloric acid in the presence of acetic acid and sodium acetate in ethanol." ] }

CAS RN

2749431-04-5

Product Name

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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